molecular formula C10H14N2 B8756910 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine CAS No. 502612-52-4

2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine

Cat. No. B8756910
CAS No.: 502612-52-4
M. Wt: 162.23 g/mol
InChI Key: IXOVJHWQNJYEPQ-UHFFFAOYSA-N
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Patent
US07354934B2

Procedure details

N-(2-Methyl-5,6,7,8-tetrahydroquinolin-8-yl)acetamide (4.51 g, 22.1 mmol) was dissolved in 6 N HCl (40 mL). The mixture was heated at reflux for 17 h. The reaction mixture was cooled to room temperature, basified with saturated NaOH (pH>14) and extracted with chloroform (5×100 mL). The organic extracts were dried (MgSO4) and concentrated. The crude material was purified by distillation (bp 102-104° C. at 0.20 mm Hg) to yield the product as a clear liquid (3.25 g, 99%). 1H NMR (CDCl3, 300 MHz) δ 1.62-1.82 (m, 2H), 1.84-2.00 (m, 3H), 2.11-2.20 (m, 1H), 2.49 (s, 3H), 2.61-2.82 (m, 2H), 3.93-4.00 (m, 1H), 6.91 (d, 1H), J=7.8 Hz), 7.25 (d, 1H, J=7.8 Hz); 13C NMR (CDCl3) δ 20.4, 24.6, 29.1, 32.6, 51.8, 121.7, 128.6, 137.6, 155.9, 159.0; ES-MS m/z: 163 (M+H+), 146 (M-NH2).
Name
N-(2-Methyl-5,6,7,8-tetrahydroquinolin-8-yl)acetamide
Quantity
4.51 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:11]=[CH:10][C:9]2[CH2:8][CH2:7][CH2:6][CH:5]([NH:12]C(=O)C)[C:4]=2[N:3]=1.[OH-].[Na+]>Cl>[CH3:1][C:2]1[CH:11]=[CH:10][C:9]2[CH2:8][CH2:7][CH2:6][CH:5]([NH2:12])[C:4]=2[N:3]=1 |f:1.2|

Inputs

Step One
Name
N-(2-Methyl-5,6,7,8-tetrahydroquinolin-8-yl)acetamide
Quantity
4.51 g
Type
reactant
Smiles
CC1=NC=2C(CCCC2C=C1)NC(C)=O
Name
Quantity
40 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 17 h
Duration
17 h
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (5×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
The crude material was purified by distillation (bp 102-104° C. at 0.20 mm Hg)

Outcomes

Product
Name
Type
product
Smiles
CC1=NC=2C(CCCC2C=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 3.25 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 90.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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